molecular formula C29H28N2O6S B15025137 ethyl 2-{3,9-dioxo-1-[3-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{3,9-dioxo-1-[3-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15025137
M. Wt: 532.6 g/mol
InChI Key: HZFADWVIBMMYQK-UHFFFAOYSA-N
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Description

ETHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a chromeno-pyrrol core, which is a fused ring system combining chromene and pyrrole moieties, along with a thiazole ring and various functional groups.

Preparation Methods

The synthesis of ETHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions

    Chromeno-Pyrrol Core Synthesis: The chromeno-pyrrol core can be synthesized through a multi-step process involving the condensation of appropriate starting materials under acidic or basic conditions. Common reagents include aldehydes, ketones, and amines, with catalysts such as p-toluenesulfonic acid or methanesulfonic acid.

    Thiazole Ring Introduction: The thiazole ring is introduced through cyclization reactions involving thioamides and α-haloketones. This step often requires heating and the use of solvents like toluene or ethanol.

    Functional Group Addition: The final step involves the addition of functional groups, such as the ethyl ester and the pentoxyphenyl group. This can be achieved through esterification and etherification reactions, respectively.

Chemical Reactions Analysis

ETHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the functional groups, such as the ester or ether groups, using reagents like sodium hydroxide or alkyl halides.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures, often facilitated by heating or the use of strong acids.

Scientific Research Applications

ETHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

ETHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds also contain a fused ring system and exhibit a wide range of biological activities. the presence of the thiazole ring and the specific functional groups in ETHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE gives it unique properties.

    Chromene Derivatives: These compounds share the chromene core but lack the additional pyrrole and thiazole rings, resulting in different chemical and biological properties.

    Thiazole Derivatives: While these compounds contain the thiazole ring, they do not have the complex fused ring system present in ETHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE, leading to differences in their reactivity and applications.

Properties

Molecular Formula

C29H28N2O6S

Molecular Weight

532.6 g/mol

IUPAC Name

ethyl 2-[3,9-dioxo-1-(3-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H28N2O6S/c1-4-6-9-15-36-19-12-10-11-18(16-19)23-22-24(32)20-13-7-8-14-21(20)37-25(22)27(33)31(23)29-30-17(3)26(38-29)28(34)35-5-2/h7-8,10-14,16,23H,4-6,9,15H2,1-3H3

InChI Key

HZFADWVIBMMYQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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